![molecular formula C15H13F3N2O2 B2746505 N-(pyridin-4-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzamide CAS No. 866153-58-4](/img/structure/B2746505.png)
N-(pyridin-4-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzamide
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Description
N-(pyridin-4-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzamide, also known as PFB-TFB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound is a potent inhibitor of a class of enzymes known as protein kinases, which play a crucial role in regulating various cellular processes.
Scientific Research Applications
Crystal Structure and Molecular Analysis
Research has delved into the crystal structure and molecular analysis of related benzamide derivatives. For example, a study on a similar N-(pyridin-2-ylmethyl)benzamide derivative detailed the orientation differences between the pyridine and benzene rings within its structure, contributing to crystallography and molecular packing understanding (G. Artheswari, V. Maheshwaran, N. Gautham, 2019).
Fluorescence and Photophysical Properties
The synthesis and characterization of pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties have been studied. These compounds exhibit significant luminescence in both DMF solution and solid state, which is crucial for developing new materials with potential applications in sensing and imaging (A. Srivastava et al., 2017).
Catalytic Processes
Cobalt-catalyzed carbonylative synthesis of phthalimides from N-(pyridin-2-ylmethyl)benzamides has been developed, demonstrating the utility of benzamides in facilitating novel synthetic routes. This approach allows the efficient production of phthalimide derivatives, highlighting the role of benzamides in organic synthesis and catalysis (Lu-Yang Fu, Jun Ying, Xiao‐Feng Wu, 2019).
Corrosion Inhibition
The effect of stereochemical conformation on the corrosion inhibitive behavior of Schiff bases derived from benzamides on mild steel in acidic medium has been explored. These studies provide insights into how the molecular structure of benzamides can influence their performance as corrosion inhibitors, a crucial aspect for materials protection in various industrial applications (Manilal Murmu et al., 2019).
properties
IUPAC Name |
N-(pyridin-4-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c16-15(17,18)10-22-13-3-1-12(2-4-13)14(21)20-9-11-5-7-19-8-6-11/h1-8H,9-10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBHDMUNOQFAIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC=NC=C2)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-4-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzamide |
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